molecular formula C18H21NO2S2 B2448671 3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide CAS No. 2097890-18-9

3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide

Cat. No.: B2448671
CAS No.: 2097890-18-9
M. Wt: 347.49
InChI Key: RHEZFIXPTCCVNQ-UHFFFAOYSA-N
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Description

3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide ( 2097890-18-9) is a high-purity synthetic small molecule with a molecular formula of C18H21NO2S2 and a molecular weight of 347.5 g/mol . This benzamide derivative features a distinctive molecular architecture incorporating a 3-(methylsulfanyl)benzamide core, a tetrahydropyran (oxan-4-yl) ring, and a thiophen-2-yl moiety, creating a multifunctional compound with significant potential for pharmaceutical research and development . The compound's structural complexity, characterized by a polar surface area of 91.9 Ų and an XLogP3 value of 3.6, suggests favorable drug-like properties for investigative applications . This reagent is recognized as a substituted thiophene derivative with documented relevance in oncology research, particularly as a chemotype investigated for anti-cancer properties . The mechanism of action for related compounds involves targeted inhibition of specific kinase pathways crucial for cell proliferation, positioning this molecule as a valuable chemical tool for studying signal transduction pathways in disease models . Additionally, compounds with similar structural features have been identified as inhibitors of lysosomal phospholipase A2 (PLA2G15), suggesting potential applications in investigating drug-induced phospholipidosis and lipid metabolism disorders . Available in quantities from 5mg to 50mg, this compound is supplied with full analytical characterization to ensure identity, purity, and stability for research applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this material with appropriate safety precautions in laboratory settings.

Properties

IUPAC Name

3-methylsulfanyl-N-[oxan-4-yl(thiophen-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S2/c1-22-15-5-2-4-14(12-15)18(20)19-17(16-6-3-11-23-16)13-7-9-21-10-8-13/h2-6,11-13,17H,7-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEZFIXPTCCVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC(C2CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide typically involves multi-step organic synthesis. One common approach is to start with the benzamide core and introduce the methylsulfanyl group through a nucleophilic substitution reaction. The oxane and thiophene moieties can be introduced via coupling reactions, such as the Sonogashira coupling, which is useful for forming carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The benzamide core can be reduced to the corresponding amine.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3-(methylthio)thiophen-2-ylmethanone: Shares the thiophene and methylsulfanyl groups but lacks the oxane moiety.

    N-(thiophen-2-ylmethyl)benzamide: Similar benzamide core but without the methylsulfanyl and oxane groups.

Uniqueness

3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the oxane moiety, in particular, distinguishes it from other similar compounds and may contribute to its unique properties and applications .

Biological Activity

3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide is a synthetic compound with a complex structure that includes a methylsulfanyl group, an oxane moiety, and a thiophene ring. This unique combination of functional groups suggests potential biological activity, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological potential, and relevant case studies.

The synthesis of this compound typically involves multi-step organic synthesis. The process often begins with the benzamide core, where the methylsulfanyl group is introduced through nucleophilic substitution reactions. The oxane and thiophene moieties are incorporated via coupling reactions such as Sonogashira coupling, which facilitates the formation of carbon-carbon bonds under mild conditions.

Table 1: Summary of Synthetic Routes

StepReaction TypeDescription
1Nucleophilic SubstitutionIntroduction of methylsulfanyl group
2Coupling ReactionFormation of oxane moiety
3Coupling ReactionAttachment of thiophene ring

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may alter the activity of these targets, leading to various downstream effects. Although detailed mechanisms remain to be fully elucidated, preliminary studies suggest that it could influence pathways related to cell signaling and metabolism.

Anticancer Potential

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, benzamide derivatives are known for their role as inhibitors in various cancer-related pathways. In vitro studies have shown that compounds with thiophene rings can induce apoptosis in cancer cells by disrupting mitotic processes .

Case Study : A study on a related compound demonstrated its ability to arrest cells in mitosis, leading to cell death through the formation of monopolar spindles. This highlights the potential for this compound to exhibit similar effects due to its structural characteristics .

Enzyme Inhibition

The compound may also act as an inhibitor for certain enzymes involved in metabolic pathways. For example, derivatives containing methylsulfanyl groups have been studied for their inhibitory effects on phosphodiesterases (PDEs), which play critical roles in cellular signaling and are implicated in various diseases .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, we can analyze its structure and potential activities against those of other benzamide derivatives.

Table 2: Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
3-(methylthio)thiophen-2-ylmethanoneThiophene and methylthio groupsModerate anticancer activity
N-(thiophen-2-ylmethyl)benzamideBenzamide core without additional groupsLimited enzyme inhibition

Q & A

Basic: What synthetic methodologies are recommended for 3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide?

The synthesis involves multi-step reactions, typically starting with the formation of the benzamide core followed by sequential coupling of functional groups. Key steps include:

  • Thiophene integration : Suzuki-Miyaura coupling or nucleophilic substitution to attach the thiophen-2-yl group .
  • Oxane (tetrahydropyran) incorporation : Etherification or Grignard reactions under anhydrous conditions to introduce the oxan-4-yl moiety .
  • Methylsulfanyl group attachment : Thiol-ene reactions or alkylation using methanethiol derivatives .
    Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (0–60°C), and catalysts (e.g., Pd for cross-coupling) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with distinct shifts for the methylsulfanyl (~2.1 ppm) and oxan-4-yl protons (3.4–4.0 ppm) .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and sulfanyl S-C (~600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, with fragmentation patterns identifying the benzamide backbone .

Advanced: How can computational modeling predict this compound’s interaction with biological targets?

  • Molecular Docking : Software like AutoDock Vina models binding poses with enzymes (e.g., kinases or proteases). The thiophene and oxane moieties may contribute to hydrophobic interactions .
  • MD Simulations : Assess stability of ligand-protein complexes over time, identifying key residues for binding .
  • QSAR Studies : Correlate structural features (e.g., logP of methylsulfanyl group) with activity trends .

Advanced: How should researchers address contradictions in reported biological activity data?

Discrepancies often stem from:

  • Assay Variability : Standardize protocols (e.g., MIC for antimicrobial studies) and use positive controls .
  • Purity Issues : Employ orthogonal purification (HPLC + recrystallization) and quantify impurities via LC-MS .
  • Cell Line Differences : Compare results across multiple models (e.g., cancer cell lines vs. primary cells) .

Basic: What in vitro assays are suitable for evaluating its antimicrobial potential?

  • Broth Microdilution : Determine minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria .
  • Time-Kill Curves : Assess bactericidal kinetics over 24 hours .
  • Biofilm Inhibition : Crystal violet staining to quantify biofilm disruption .

Advanced: What strategies optimize the compound’s pharmacokinetic properties?

  • Solubility Enhancement : Co-solvents (PEG 400) or prodrug design (e.g., esterification of oxane hydroxyl) .
  • Metabolic Stability : Liver microsome assays identify metabolic hotspots (e.g., methylsulfanyl oxidation); introduce fluorination to block degradation .
  • BBB Penetration : LogP adjustments (<3) via substituent modification (e.g., replacing methylsulfanyl with trifluoromethyl) .

Basic: How is the compound’s stability assessed under varying storage conditions?

  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>200°C indicates shelf stability) .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and track degradation via HPLC .
  • Hydrolytic Stability : Incubate in buffers (pH 1–13) and quantify intact compound over 72 hours .

Advanced: What mechanistic studies elucidate its anti-inflammatory activity?

  • COX-2 Inhibition Assay : ELISA-based quantification of prostaglandin E2 suppression .
  • NF-κB Pathway Analysis : Western blotting for p65 phosphorylation in LPS-stimulated macrophages .
  • Cytokine Profiling : Multiplex assays (e.g., IL-6, TNF-α) in primary immune cells .

Basic: What safety assessments are critical for preclinical studies?

  • Cytotoxicity Screening : MTT assay in HEK293 or HepG2 cells to determine IC50_{50} values .
  • hERG Binding Assay : Patch-clamp electrophysiology to assess cardiac risk .
  • Ames Test : Evaluate mutagenicity in Salmonella typhimurium strains .

Advanced: How can structural analogs improve target selectivity?

  • Scaffold Hopping : Replace thiophene with furan or pyrrole to alter electronic profiles .
  • Stereochemical Modifications : Synthesize enantiomers via chiral HPLC and compare activity .
  • Fragment-Based Design : Use X-ray crystallography to guide addition of substituents (e.g., halogenation at benzamide para-position) .

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